Product packaging for pentacyano(nitroso)iron(2-)(Cat. No.:CAS No. 15078-28-1)

pentacyano(nitroso)iron(2-)

Cat. No.: B076958
CAS No.: 15078-28-1
M. Wt: 215.94 g/mol
InChI Key: YEESUBCSWGVPCE-UHFFFAOYSA-N
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Description

Pentacyano(nitroso)iron(2-) is an inorganic coordination complex of significant interest in biochemical and catalytic research. This compound is part of the pentacyano(L)ferrate family, known for its versatile coordination capability with small nitrogenous species and its ability to cycle between iron(II) and iron(III) states, facilitating various redox processes . A primary research application of this complex is in the catalytic oxidation of substrates like hydroxyurea, serving as a mediator to study the generation of nitroxyl (HNO) and nitric oxide (NO) . These small nitrogen oxides are critical signaling molecules and mediators in physiological and pathological processes. The complex enables researchers to explore multi-electron oxidation pathways and characterize reactive intermediates, such as nitroxide radicals and C-nitroso compounds, which are often challenging to isolate . The study of such complexes provides valuable models for understanding metal-catalyzed oxidation mechanisms in biological systems and contributes to the development of novel therapeutic agents and catalytic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5FeN6O-2 B076958 pentacyano(nitroso)iron(2-) CAS No. 15078-28-1

Properties

Key on ui mechanism of action

One molecule of sodium nitroprusside is metabolized by combination with hemoglobin to produce one molecule of cyanmethemoglobin and four CN- ions; methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin; thiosulfate reacts with cyanide to produce thiocyanate; thiocyanate is eliminated in the urine; cyanide not otherwise removed binds to cytochromes. Cyanide ion is normally found in serum; it is derived from dietary substrates and from tobacco smoke. Cyanide binds avidly (but reversibly) to ferric ion (Fe+++), most body stores of which are found in erythrocyte methemoglobin (metHgb) and in mitochondrial cytochromes. When CN is infused or generated within the bloodstream, essentially all of it is bound to methemoglobin until intraerythrocytic methemoglobin has been saturated. Sodium nitroprusside is further broken down in the circulation to release nitric oxide (NO), which activates guanylate cyclase in the vascular smooth muscle. This leads to increased production of intracellular cGMP, which stimulates calcium ion movement from the cytoplasm to the endoplasmic reticulum, reducing the level of available calcium ions that can bind to calmodulin. This ultimately results in vascular smooth muscle relaxation and vessel dilation.

CAS No.

15078-28-1

Molecular Formula

C5FeN6O-2

Molecular Weight

215.94 g/mol

IUPAC Name

azanylidyneoxidanium;iron(2+);pentacyanide

InChI

InChI=1S/5CN.Fe.NO/c5*1-2;;1-2/q5*-1;+2;+1

InChI Key

YEESUBCSWGVPCE-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[O+].[Fe+2]

Synonyms

Cyanonitrosylferrate
Disodium Salt Nitroprusside
Ketostix
Naniprus
Nipride
Nipruton
Nitriate
Nitroferricyanide
Nitropress
Nitroprussiat Fides
Nitroprusside
Nitroprusside, Disodium Salt
Nitroprusside, Disodium Salt, Dihydrate
Nitroprusside, Sodium
Sodium Nitroprusside

Origin of Product

United States

Synthetic Methodologies and Preparation of Pentacyano Nitroso Iron 2

Reductive Nitrosylation Pathways for Pentacyanoferrate(II) Complexes

[Fe(CN)₅(H₂O)]³⁻ + NO → [Fe(CN)₅(NO)]³⁻ + H₂O

The resulting complex, [Fe(CN)₅(NO)]³⁻, contains an iron(II) center bound to a neutral NO radical. nih.gov This species can then be oxidized to form the more stable pentacyano(nitroso)iron(2-) anion, [Fe(CN)₅(NO)]²⁻. The stability and reactivity of these nitrosyl complexes are central to their chemical applications. scielo.org.ar

Table 1: Kinetic Data for the Formation of [Fe(CN)₅(NO)]³⁻

ParameterValueConditions
kf250 ± 10 M⁻¹s⁻¹25.4 °C, I = 0.1 M, pH 7.0
ΔH‡70 ± 1 kJ mol⁻¹
ΔS‡+34 ± 4 J K⁻¹mol⁻¹
ΔV‡+17.4 ± 0.3 cm³mol⁻¹

This data supports a dissociative mechanism for the reaction. nih.gov

Coordination of Nitrite (B80452) to Iron(II) Pentacyano Aqua Complexes

An alternative synthetic approach involves the coordination of nitrite (NO₂⁻) to an iron(II) pentacyano aqua complex. This method provides a pathway to the target compound without the direct use of gaseous nitric oxide. The reaction of [Fe(CN)₅(H₂O)]³⁻ with nitrite ions can lead to the formation of a pentacyanonitritoferrate(II) complex, [Fe(CN)₅(NO₂)]⁴⁻. wikipedia.org This intermediate can then undergo further reactions to yield the desired pentacyano(nitroso)iron(2-) product. The coordination of the nitrite ligand is a critical step, and the subsequent transformation to the nitrosyl ligand often involves acid-catalyzed deoxygenation. wikipedia.org

The reaction of nitroprusside, [Fe(CN)₅(NO)]²⁻, with hydroxide (B78521) ions can also lead to the formation of the pentacyanonitritoferrate(II) complex, demonstrating the reversibility of these reactions under certain conditions. wikipedia.org

[Fe(CN)₅(NO)]²⁻ + 2 OH⁻ ⇌ [Fe(CN)₅(NO₂)]⁴⁻ + H₂O wikipedia.org

Derivatization from Hexacyanoferrate Precursors

A widely employed and traditional method for the synthesis of pentacyano(nitroso)iron(2-) involves the direct derivatization of hexacyanoferrate precursors. The most common starting material is potassium ferrocyanide (K₄[Fe(CN)₆]). wikipedia.orgsciencemadness.org The synthesis typically proceeds in two main steps:

Reaction with Nitric Acid: A solution of potassium ferrocyanide is treated with concentrated nitric acid. wikipedia.orggoogle.comyoutube.com This reaction leads to the oxidation of one of the cyanide ligands and the formation of the pentacyano(nitroso)iron complex. wikipedia.orgyoutube.com The balanced chemical equation for this step is: K₄[Fe(CN)₆] + 6 HNO₃ → H₂[Fe(CN)₅(NO)] + CO₂ + NH₄NO₃ + 4 KNO₃ wikipedia.org

Neutralization: The resulting acidic solution containing H₂[Fe(CN)₅(NO)] is then neutralized with a base, typically sodium carbonate, to precipitate the sodium salt of pentacyano(nitroso)iron(2-). wikipedia.orgsciencemadness.org H₂[Fe(CN)₅NO] + Na₂CO₃ → Na₂[Fe(CN)₅(NO)] + CO₂ + H₂O wikipedia.org

An alternative approach within this category involves the reaction of hexacyanoferrate(II), [Fe(CN)₆]⁴⁻, with nitrite. wikipedia.org

[Fe(CN)₆]⁴⁻ + H₂O + NO₂⁻ → [Fe(CN)₅(NO)]²⁻ + CN⁻ + 2 OH⁻ wikipedia.org

This method offers a direct route from the readily available hexacyanoferrate(II) to the desired product. The yields for these types of syntheses can vary, with some reported yields being around 28%. acs.org

Table 2: Summary of Synthetic Routes from Hexacyanoferrate

Starting MaterialReagentsKey IntermediateFinal Product
K₄[Fe(CN)₆]1. HNO₃2. Na₂CO₃H₂[Fe(CN)₅(NO)]Na₂[Fe(CN)₅(NO)]
[Fe(CN)₆]⁴⁻NO₂⁻, H₂O-[Fe(CN)₅(NO)]²⁻

Synthetic Routes for Related Iron Nitrosyl and Nitroxyl (B88944) Complexes

The chemistry of iron extends to a diverse range of nitrosyl and nitroxyl complexes beyond pentacyano(nitroso)iron(2-). The synthesis of these related compounds often employs strategies involving ligand substitution, redox reactions, and the use of various nitrosylating agents. nih.govacs.org

Iron Nitrosyl Complexes:

Dinitrosyl iron complexes (DNICs) are a significant class of related compounds. nih.gov Their synthesis can be achieved through several methodologies:

Reaction of pre-assembled iron complexes with nitric oxide (NO). acs.org

Reaction of iron with a ligand and a nitrosylating agent such as NO⁺ or NO₂⁻. nih.govacs.org

Ligand substitution from existing DNICs. acs.org

Redox interconversion between different electronic states of DNICs. nih.govacs.org

A notable example is the synthesis of a series of {Fe-NO}⁶⁻⁹ complexes using a tris-N-heterocyclic carbene ligand. researchgate.netacs.org These syntheses often involve the stepwise reduction of a precursor complex. acs.org

Iron Nitroxyl Complexes:

Iron nitroxyl (HNO) complexes are also of considerable interest. The complex [Fe(CN)₅(HNO)]³⁻ has been characterized spectroscopically following the two-electron reduction of nitroprusside. nih.gov This species is reported to be stable at a pH of 6. nih.gov The interconversion between the three redox states of nitrosyl (NO⁺, NO, and NO⁻/HNO) can be achieved reversibly on the same pentacyanoferrate(II) platform. nih.gov

The synthesis of these related complexes highlights the rich and varied coordination chemistry of iron with nitrogen oxides, providing a broader context for understanding the formation and properties of pentacyano(nitroso)iron(2-).

Electronic Structure and Bonding in Pentacyano Nitroso Iron 2

Theoretical Investigations of Electronic Structure

Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights into the electronic landscape of complex molecules like [Fe(CN)₅NO]²⁻. These theoretical approaches allow for a detailed examination of orbitals, bonding, and energy surfaces that are not directly observable through experimental techniques alone.

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic structure and properties of transition metal complexes, including the nitroprusside ion. researchgate.netnih.govmdpi.com DFT calculations have been employed to optimize the geometry of the [Fe(CN)₅NO]²⁻ ion in its ground state, showing good agreement with experimental crystal structures determined by X-ray diffraction. researchgate.net These theoretical models, often assuming C₄ᵥ symmetry for the anion, provide a foundational understanding of its structural parameters. researchgate.netwikipedia.org

Furthermore, DFT methods are instrumental in analyzing the complex's electronic properties. For instance, a configuration-interaction full-multiplet calculation, which incorporates ligand molecular orbitals, has been used to probe the electronic state of iron, revealing a low-spin Fe(II) state with very strong metal-to-ligand charge-transfer (MLCT) effects from the iron 3d orbitals to the nitrosyl 2π* orbitals. researchgate.net DFT has also been utilized to explore the redistribution of electron density caused by outer sphere cations, demonstrating the influence of the broader chemical environment on the electronic structure of the anion. researchgate.net

Table 1: Comparison of Optimized and Experimental Geometries for [Fe(CN)₅NO]²⁻ This interactive table provides a comparison of geometric parameters for the pentacyano(nitroso)iron(2-) anion as determined by DFT calculations and experimental X-ray crystallography.

Parameter DFT Optimized (C₄ᵥ symmetry) Experimental (Crystal Structure)
Fe-N (nitrosyl) Data not available in snippets Data not available in snippets
N-O (nitrosyl) Data not available in snippets 113 pm vedantu.com
Fe-C (axial) Data not available in snippets Data not available in snippets
Fe-C (equatorial) Data not available in snippets Data not available in snippets
Fe-N-O angle Data not available in snippets ~176.2° vedantu.com

Note: Specific bond lengths from the DFT optimization mentioned in the source were not provided in the snippet. researchgate.net The experimental N-O distance and Fe-N-O angle are provided for context. vedantu.com

The stability and structure of the [Fe(CN)₅NO]²⁻ anion in its ground state have been investigated through the analysis of its adiabatic potential energy surface (APES) using DFT. researchgate.net This type of analysis maps the potential energy of the molecule as a function of its atomic coordinates, allowing for the identification of stable structures (minima) and transition states (saddle points). nih.gov The study of the ground-state APES for the nitroprusside ion has been crucial in characterizing the chemical bonding at all stationary points on the surface, providing a detailed picture of its energetic landscape. researchgate.net This theoretical approach is fundamental to understanding not only the stable ground state but also the pathways to its well-known, long-lived, light-induced metastable states. researchgate.netresearchgate.net

To gain a deeper understanding of the bonding within [Fe(CN)₅NO]²⁻, theoretical methods like the Extended Transition State (ETS) method have been applied. researchgate.net This approach decomposes the total bonding energy into constituent parts: orbital interaction, electrostatic bonding, and Pauli repulsion. researchgate.net Such analyses reveal the nature and strength of the covalent and ionic contributions to the bonds.

For the nitroprusside ion, these studies indicate that the ground state is best described as an open-shell singlet. researchgate.net Analysis of orbital contributions and charge flow between the iron center and the ligands suggests a model with a formal oxidation state of zero on the iron atom and a negative charge on the nitrosyl ligand. researchgate.net This highlights the significant covalent character and charge delocalization in the complex. The strong interaction involves significant metal-to-ligand charge transfer from the Fe 3d orbitals to the NO 2π* orbitals. researchgate.net This back-bonding is a key feature of the iron-nitrosyl bond and significantly influences the properties of the complex. nih.gov

In theoretical calculations of molecules with complex electronic structures, such as transition metal complexes, the concept of spin-symmetry breaking can be important. mdpi.comnih.gov For systems that are nominally closed-shell but have significant diradical character, a single-determinant approach may not be adequate, and methods that allow for a broken-symmetry wave function can provide a more accurate description of the electronic structure and properties. While specific studies on spin-symmetry breaking in the ground state of pentacyano(nitroso)iron(2-) were not detailed in the provided search results, this phenomenon is a known consideration in iron complexes, particularly in spin-crossover systems. mdpi.comnih.gov Studies on related iron compounds investigate hyperfine interactions, which arise from the coupling between the nuclear spin and the electron spin, providing sensitive probes of the electronic distribution around the iron nucleus. researchgate.net

Characterization of the Iron-Nitrosyl Bond

Key experimental and theoretical observations used to characterize this bond include:

Linear Fe-N-O Angle: The arrangement of the Fe, N, and O atoms is nearly linear, with a bond angle of approximately 176.2°. vedantu.com

Short N-O Bond Distance: The distance between the nitrogen and oxygen atoms is relatively short, measured at 113 pm. vedantu.com

High N-O Stretching Frequency: Infrared spectroscopy reveals a high vibrational stretching frequency for the N-O bond, around 1947 cm⁻¹. vedantu.comwikipedia.org

These characteristics, particularly the linearity and high stretching frequency, are analogous to those found in complexes with carbon monoxide (CO), which is isoelectronic with the nitrosyl cation (NO⁺). wikipedia.org Consequently, the bonding is often described as involving a dative bond from an NO⁺ ligand to the metal center. vedantu.comwikipedia.org This interpretation is further supported by the significant π-backbonding from the iron d-orbitals into the empty π* orbitals of the NO⁺ ligand, which strengthens the Fe-N bond while slightly weakening the N-O bond compared to free NO⁺. nih.gov This largely covalent interaction is crucial to the stability of the complex. researchgate.net

Electron Configuration and Oxidation State Formalisms (e.g., Enemark-Feltham)

Assigning a definitive oxidation state to the iron center in nitroprusside is complicated by the "non-innocent" nature of the nitrosyl ligand. vedantu.comnih.gov A non-innocent ligand can exist in multiple redox states, making the distribution of electrons between the metal and the ligand ambiguous. vedantu.com

To circumvent the ambiguity of oxidation state assignment in metal nitrosyls, the Enemark-Feltham (E-F) notation was developed. nih.govchempedia.info This formalism describes a metal-nitrosyl unit with an effective electron count, {MNO}ⁿ, where 'n' is the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand. nih.gov For pentacyano(nitroso)iron(2-), assuming a Fe(II) (d⁶) center and a neutral NO ligand (with one π* electron), the notation would be {FeNO}⁷. However, based on its diamagnetic nature and the NO⁺ formulation, it is described as an {FeNO}⁶ complex. nih.gov The E-F notation provides a systematic way to classify and compare different metal nitrosyl complexes without relying on ambiguous oxidation state assignments. chempedia.info Generally, {FeNO}ⁿ complexes with n > 6 are expected to have a bent M-N-O geometry, which makes the linear {FeNO}⁶ nitroprusside ion a key reference point in the study of nitrosyl chemistry. vander-lingen.nl

Redox Interconversion States of the Nitrosyl Ligand (NO+, NO•, NO-) in Pentacyano(nitroso)iron(2-)

The pentacyano(nitroso)iron(2-) anion, [Fe(CN)₅(NO)]²⁻, is a well-studied complex renowned for the non-innocent behavior of its nitrosyl ligand. This means the NO ligand can exist in multiple oxidation states, which significantly influences the electronic structure and reactivity of the entire complex. The three principal redox states of the coordinated nitrosyl ligand are the nitrosyl cation (NO⁺), the nitric oxide radical (NO•), and the nitroxyl (B88944) anion (NO⁻). These states are accessible through one-electron reduction steps starting from the parent [Fe(CN)₅(NO)]²⁻ complex.

The electronic configuration of the iron center and the bonding between the iron and the nitrosyl ligand are intimately linked to the oxidation state of the NO group. The interconversion between these states can be achieved through electrochemical or chemical means and has been the subject of extensive spectroscopic and theoretical investigation.

The NO⁺ State: [Fe(CN)₅(NO)]²⁻

In its most common and stable form, the pentacyano(nitroso)iron(2-) anion, also known as sodium nitroprusside in its salt form, the nitrosyl ligand is formally considered a nitrosyl cation, NO⁺. In this state, the complex is formulated as [Fe²⁺(CN⁻)₅(NO⁺)]²⁻. The iron center is in a +2 oxidation state with a low-spin d⁶ electron configuration. The bonding between the Fe(II) and NO⁺ is characterized by strong σ-donation from the nitrogen to the iron and significant π-backbonding from the metal d-orbitals to the empty π* orbitals of the NO⁺ ligand. This backbonding strengthens the Fe-N bond and weakens the N-O bond.

The electronic structure of [Fe(CN)₅(NO)]²⁻ has been elucidated by molecular orbital theory and various spectroscopic techniques. The complex exhibits a linear Fe-N-O arrangement, which is characteristic of a coordinated NO⁺ ligand.

The NO• State: [Fe(CN)₅(NO)]³⁻

One-electron reduction of [Fe(CN)₅(NO)]²⁻ yields the paramagnetic [Fe(CN)₅(NO)]³⁻ species. In this complex, the added electron is delocalized over the {FeNO} moiety. Spectroscopic evidence, particularly from Electron Paramagnetic Resonance (EPR), suggests that the unpaired electron resides in a molecular orbital with significant contribution from both the iron d-orbitals and the π* orbitals of the nitrosyl ligand. This state is often described as containing a nitric oxide radical (NO•) coordinated to an Fe(II) center, i.e., [Fe²⁺(CN⁻)₅(NO•)]³⁻.

The formation of this species can be achieved electrochemically or through chemical reduction, for instance, by reaction with thiols. The generation of [Fe(CN)₅(NO)]³⁻ is accompanied by distinct changes in its spectroscopic properties compared to the parent dianion.

The NO⁻ State: [Fe(CN)₅(NO)]⁴⁻

Further one-electron reduction of the [Fe(CN)₅(NO)]³⁻ complex leads to the diamagnetic [Fe(CN)₅(NO)]⁴⁻ anion. In this state, the nitrosyl ligand is formally considered a nitroxyl anion, NO⁻, coordinated to an Fe(II) center, resulting in the formulation [Fe²⁺(CN⁻)₅(NO⁻)]⁴⁻. The two additional electrons, relative to the parent complex, are accommodated in the π* orbitals of the nitrosyl ligand. This increased electron density in the antibonding orbitals of the NO ligand is expected to further weaken the N-O bond. The Fe-N-O bond in complexes with a formal NO⁻ ligand is often found to be bent.

The characterization of this highly reduced species is more challenging due to its reactivity, but its existence as part of the redox series has been established.

Detailed Research Findings

The interconversion between these three redox states has been characterized by a variety of spectroscopic techniques, providing valuable insights into their electronic structures and bonding.

Property [Fe(CN)₅(NO)]²⁻ (NO⁺) [Fe(CN)₅(NO)]³⁻ (NO•) [Fe(CN)₅(NO)]⁴⁻ (NO⁻)
Iron Oxidation State +2 (low-spin d⁶)+2 (formally)+2 (formally)
Nitrosyl Ligand State NO⁺ (Nitrosyl)NO• (Nitric Oxide Radical)NO⁻ (Nitroxyl)
Overall Charge 2-3-4-
Magnetic Properties DiamagneticParamagneticDiamagnetic
Fe-N-O Angle Linear (~180°)LinearBent (predicted)
Spectroscopic Data [Fe(CN)₅(NO)]²⁻ (NO⁺) [Fe(CN)₅(NO)]³⁻ (NO•) [Fe(CN)₅(NO)]⁴⁻ (NO⁻)
ν(NO) (cm⁻¹) ~1938~1650Lower than NO• (predicted)
ν(FeC) (cm⁻¹) ~2140-2200Not well-definedNot well-defined
UV-Vis λₘₐₓ (nm) 394, 498~340, ~460, ~620Not well-defined
EPR g-values EPR silentgₐᵥ ≈ 2.03EPR silent

Note: The spectroscopic data can vary depending on the counter-ion, solvent, and experimental conditions. The data for the [Fe(CN)₅(NO)]⁴⁻ species are less well-documented in the literature compared to the other two states.

The significant decrease in the N-O stretching frequency (ν(NO)) upon reduction from the NO⁺ to the NO• state is a direct consequence of the population of the π* antibonding orbitals of the nitrosyl ligand. This weakens the N-O bond. A further decrease is anticipated for the NO⁻ state. The appearance of an EPR signal for the [Fe(CN)₅(NO)]³⁻ species confirms its paramagnetic nature, with the g-values being characteristic of an unpaired electron in a delocalized {FeNO} unit. The changes in the UV-Vis spectra reflect the alterations in the molecular orbital energy levels upon addition of electrons.

The redox potentials for the [Fe(CN)₅(NO)]²⁻/³⁻ and [Fe(CN)₅(NO)]³⁻/⁴⁻ couples provide a quantitative measure of the ease of these interconversions. These potentials are influenced by the solvent and the nature of the electrolyte used. The reversible nature of these redox processes highlights the ability of the pentacyanoferrate platform to stabilize the nitrosyl ligand in three distinct oxidation states.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful method for probing the vibrational modes of molecules, offering direct information about the bonding within the complex, particularly concerning the nitrosyl (NO) ligand.

Vibrational Modes of the Nitrosyl Ligand (νNO)

The νNO in sodium nitroprusside is also sensitive to its environment, exhibiting a significant solvatochromic shift. nih.gov This shift reflects the influence of solvent polarity on the electronic distribution within the Fe-N-O unit. nih.gov Studies have shown that the vibrational anharmonicity of the νNO stretch varies between 21 and 28 cm⁻¹ in different solvents. nih.gov

Vibrational Frequency (νNO) of Pentacyano(nitroso)iron(2-) in Various Solvents nih.gov
SolventνNO Frequency (cm⁻¹)
Dimethyl sulfoxide (DMSO)1884
Formamide1901
Ethylene Glycol1907
Methanol1916
Ethanol1917
Deuterium Oxide (D₂O)1926
Water (H₂O)1936

Identification of Protonated Nitroxyl (HNO) Species

Derivatives of nitrosyl complexes can be formed through reactions at the nitrosyl ligand. The nitrogen atom in bent metal nitrosyls is basic and susceptible to protonation, leading to the formation of a metal-bound nitroxyl (HNO) species. wikipedia.org This reaction transforms the nitrosyl ligand into a new entity with distinct spectroscopic properties. For example, a related osmium complex undergoes protonation as follows:

(Ph₃P)₂(CO)ClOsNO + HCl → (Ph₃P)₂(CO)ClOsN(H)O wikipedia.org

The formation of the N-H bond in the resulting nitroxyl ligand can be identified by the appearance of new vibrational modes in the IR spectrum, specifically the N-H stretching and bending frequencies. This transformation highlights the reactivity of the coordinated nitrosyl group and provides a pathway to new derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on the energy levels of the d-orbitals and charge transfer bands.

Assignment of Electronic Transitions (d-d bands, charge transfer)

The electronic spectrum of aqueous sodium nitroprusside is characterized by specific absorption bands. The observed maxima are attributed to metal-to-ligand charge-transfer (MLCT) transitions, specifically from the iron d-orbitals to the π* orbitals of the nitrosyl ligand. nih.gov These intense MLCT bands are characteristic of many Fe(II) complexes that feature π-acceptor ligands like NO. conicet.gov.ar

Electronic Absorption Maxima for Aqueous Pentacyano(nitroso)iron(2-) nih.gov
Wavelength (λmax)Assignment
394 nmMetal d → π* NO Charge Transfer
498 nmMetal d → π* NO Charge Transfer

Depending on concentration and reaction conditions, other absorption bands may appear. For instance, in reactions with diazotized p-nitroaniline, an intense yellow species forms, showing absorption maxima at approximately 278 nm and 396 nm. researchgate.net

Solvent Effects on Spectroscopic Signatures

The solvent environment can significantly influence the electronic absorption spectrum of a coordination complex. tutorchase.com Solvent molecules can interact with the solute, altering the energy levels of its electronic states and causing a shift in the position of absorption peaks, a phenomenon known as solvatochromism. tutorchase.com Generally, polar solvents may lead to a red shift (a shift to longer wavelengths), while non-polar solvents can cause a blue shift (a shift to shorter wavelengths). tutorchase.com Furthermore, solvent interactions, such as hydrogen bonding, can affect the intensity of absorption peaks. tutorchase.com The solvent itself must be transparent in the spectral region of interest to avoid interference. slideshare.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. wikipedia.org It provides detailed information about the electronic structure and the environment of the paramagnetic center.

The pentacyano(nitroso)iron(2-) ion, [Fe(CN)₅NO]²⁻, has an even number of electrons with a low-spin d⁶ configuration, resulting in a total spin (S=0). As a diamagnetic species, it is EPR-silent.

However, its one-electron reduced derivative, pentacyano(nitroso)iron(1-), or [Fe(CN)₅NO]³⁻, is a paramagnetic species (S=1/2) and is therefore EPR-active. conicet.gov.ar EPR studies of this derivative are crucial for understanding the electronic structure and the distribution of the unpaired electron. Research on this reduced species and its analogues reveals that the spin density is significantly delocalized over the Fe-NO unit. conicet.gov.ar

EPR Characteristics of the Reduced Derivative [Fe(CN)₅NO]³⁻
PropertyFindingReference
Spin State (S)1/2 conicet.gov.ar
EPR ActivityActive conicet.gov.ar
Spin Density Distribution~60% on the nitrosyl ligand (primarily on the N atom), ~30% on the iron center. conicet.gov.ar

The significant spin density on the nitrosyl ligand suggests that the electronic structure of the reduced species is best described as an {FeNO}⁷ complex, indicating substantial covalent character in the iron-nitrosyl bond. conicet.gov.ar EPR studies on related iron-nitrosyl complexes formed in biological systems, for example at cysteine residues, have shown characteristic axial signals with g-values around g⊥' = 2.033 and g∥' = 2.014, providing a reference for the types of signals observed in such systems. nih.gov

Reactivity and Mechanistic Studies of Pentacyano Nitroso Iron 2

Ligand Exchange and Substitution Kinetics

The [Fe(CN)₅NO]²⁻ complex is thermodynamically stable and kinetically inert under ambient thermal conditions, with the tightly bound cyanide and nitrosyl ligands resisting substitution. However, ligand exchange can be induced through redox changes at the iron center or by photochemical activation.

Mechanisms of Cyanide Lability and Dissociation

In the absence of redox changes or photo-irradiation, the cyanide ligands of pentacyano(nitroso)iron(2-) are not labile. The primary pathway to induce cyanide lability is through the reduction of the iron center. The one-electron reduction of [Fe(CN)₅NO]²⁻ yields the paramagnetic [Fe(CN)₅NO]³⁻ species. This reduced complex is unstable and undergoes a rapid dissociation of the cyanide ligand positioned trans to the NO group.

[Fe(CN)₅NO]²⁻ + e⁻ ⇌ [Fe(CN)₅NO]³⁻ [Fe(CN)₅NO]³⁻ ⇌ [Fe(CN)₄NO]²⁻ + CN⁻

This mechanism highlights that cyanide dissociation is not a direct substitution on the parent [Fe(CN)₅NO]²⁻ ion but rather a consequence of its reduction. The lability is specifically imparted to the trans-cyanide due to the electronic influence of the NO ligand.

Kinetic Studies of Ligand Substitution at the Iron Center

Kinetic studies on ligand substitution in pentacyanoferrate complexes have predominantly been performed on the aquapentacyanoferrate(II) ion, [Fe(CN)₅H₂O]³⁻, which serves as a useful analogue for understanding the mechanistic principles. These studies consistently indicate that ligand substitution at the Fe(II) center proceeds via a dissociative (D) or an interchange dissociative (Iₔ) mechanism.

In this mechanism, the rate-determining step is the dissociation of the leaving ligand (e.g., H₂O) to form a five-coordinate intermediate, [Fe(CN)₅]³⁻. This intermediate is highly reactive and is rapidly captured by an incoming ligand (L).

[Fe(CN)₅H₂O]³⁻ ⇌ [Fe(CN)₅]³⁻ + H₂O (slow, rate-determining) [Fe(CN)₅]³⁻ + L ⇌ [Fe(CN)₅L]ⁿ⁻ (fast)

The rate constants for the formation of various [Fe(CN)₅L]ⁿ⁻ complexes from [Fe(CN)₅H₂O]³⁻ show little dependence on the nature of the incoming ligand, which is a hallmark of a dissociative mechanism. For example, at 25.0 °C and an ionic strength of 0.10 M, the rate constants for the reaction with different N-heterocyclic ligands are of a similar magnitude.

Entering Ligand (L)kf (M⁻¹s⁻¹)
Pyrazine10
4,4'-Bipyridine (BPY)50
1,2-Bis(4-pyridyl)ethane (BPA)66
trans-1,2-Bis(4-pyridyl)ethylene (BPE)95

Table 1: Second-order rate constants (kf) for the formation of [Fe(CN)₅L]ⁿ⁻ complexes from [Fe(CN)₅H₂O]³⁻ at 25.0 °C and I = 0.10 M.

For the pentacyano(nitroso)iron(2-) complex itself, thermal substitution of the cyanide or nitrosyl ligands is extremely slow. Substitution reactions that do occur are typically initiated by photochemical energy, which promotes the complex to an excited state, facilitating ligand release.

Influence of pH, Ionic Strength, and Other Environmental Factors

The reactivity of pentacyano(nitroso)iron(2-), particularly following reduction, is significantly influenced by environmental factors.

Ionic Strength: The kinetics of ligand substitution reactions involving charged species like pentacyanoferrates are subject to ionic strength effects, as described by the Brønsted-Bjerrum theory. For the reaction between two ions, the rate constant (k) is related to the rate constant at infinite dilution (k₀) and the ionic strength (I) of the solution. The relationship depends on the charges of the reacting species (zₐ and zₑ). For the substitution on [Fe(CN)₅H₂O]³⁻ by a neutral ligand, an increase in ionic strength would be expected to have a minimal effect. However, for reactions between two ions of opposite charge, such as the formation of an ion pair prior to substitution, an increase in ionic strength typically decreases the reaction rate by shielding the electrostatic attraction between the reactants. Most kinetic studies on these systems are therefore conducted at a constant ionic strength, often maintained at 0.10 M with a non-reacting salt.

Light: Pentacyano(nitroso)iron(2-) is photosensitive. Irradiation with light, particularly in the UV-visible region, can lead to the formation of an excited state that subsequently reacts with water to replace the NO⁺ ligand with H₂O, forming [Fe(CN)₅H₂O]³⁻. This aquated species is much more labile than the parent nitroprusside complex and can undergo further substitution reactions.

Activation Parameters for Dissociation and Formation Processes

Activation parameters (enthalpy of activation, ΔH‡; entropy of activation, ΔS‡; and volume of activation, ΔV‡) provide crucial insights into reaction mechanisms. For ligand substitution reactions on pentacyanoferrate(II) complexes, these parameters consistently support a dissociative pathway.

A key example is the formation and dissociation of the reduced complex, [Fe(CN)₅NO]³⁻. The reaction of [Fe(CN)₅H₂O]³⁻ with nitric oxide to form this species has been studied in detail.

Formation of [Fe(CN)₅NO]³⁻: [Fe(CN)₅H₂O]³⁻ + NO → [Fe(CN)₅NO]³⁻ + H₂O

The activation parameters for this reaction support a dissociative mechanism where the rate-limiting step is the loss of the water ligand.

ParameterValue
kf (25.4 °C)250 ± 10 M⁻¹s⁻¹
ΔH‡70 ± 1 kJ mol⁻¹
ΔS‡+34 ± 4 J K⁻¹mol⁻¹
ΔV‡+17.4 ± 0.3 cm³ mol⁻¹

Table 2: Activation and rate parameters for the formation of [Fe(CN)₅NO]³⁻ from [Fe(CN)₅H₂O]³⁻ (pH 7.0, I = 0.1 M).

The positive values for the entropy and volume of activation are strong indicators of a dissociative process, reflecting the increase in disorder and volume as the leaving water molecule departs from the coordination sphere in the transition state.

Dissociation of NO from [Fe(CN)₅NO]³⁻: [Fe(CN)₅NO]³⁻ → [Fe(CN)₅]³⁻ + NO

The dissociation of the NO ligand from the reduced complex has also been characterized.

ParameterValue
kd (25.0 °C)(1.58 ± 0.06) x 10⁻⁵ s⁻¹
ΔH‡106.4 ± 0.8 kJ mol⁻¹
ΔS‡+20 ± 2 J K⁻¹mol⁻¹
ΔV‡+7.1 ± 0.2 cm³ mol⁻¹

Table 3: Activation and rate parameters for the dissociation of NO from [Fe(CN)₅NO]³⁻ (pH 10.2, I = 0.1 M).

Again, the positive activation entropy and volume are fully consistent with a dissociative mechanism for the release of the nitric oxide ligand.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of pentacyano(nitroso)iron(2-) is central to its reactivity, with both the iron center and the coordinated nitrosyl ligand being redox-active. Reduction of the complex initiates the ligand dissociation and NO-release pathways.

One-Electron and Two-Electron Reduction Pathways

[Fe(CN)₅NO]²⁻ + e⁻ → [Fe(CN)₅NO]³⁻ → [Fe(CN)₄NO]²⁻ + CN⁻

The stability of the intermediates and the final product is highly dependent on pH.

Two-Electron Reduction: The reaction of pentacyano(nitroso)iron(2-) with certain reducing agents, particularly thiols like L-cysteine, can proceed via a two-electron reduction pathway. This process is more complex than the single-electron reduction and can lead to different nitrogen-containing products.

The mechanism is thought to be initiated by a nucleophilic attack of the thiolate anion (RS⁻) on the nitrogen atom of the coordinated NO⁺ ligand. This forms an N-S bond and an intermediate adduct, [Fe(CN)₅N(O)SR]ⁿ⁻. This adduct can then undergo further reactions. One proposed pathway involves the homolytic cleavage of the N-S bond, which effectively results in the reduction of the iron-nitrosyl moiety and oxidation of the thiol.

Another key step is an electron-transfer process from the thiol to the nitroprusside complex, which generates the reduced [Fe(CN)₅NO]³⁻ radical and a thiol radical.

Oxidation Reactions of Pentacyano(nitroso)iron(2-) and Its Reduced Forms

The redox chemistry of pentacyano(nitroso)iron(2-) is central to its reactivity. The one-electron reduction of the stable [Fe(CN)₅NO]²⁻ ion leads to the formation of a reduced species, which exists as an equilibrium mixture of [Fe(CN)₄NO]²⁻ and [Fe(CN)₅NO]³⁻. The predominant species is pH-dependent, with [Fe(CN)₄NO]²⁻ favored at a pH below 8, resulting from the rapid dissociation of the trans-cyanide ligand from [Fe(CN)₅NO]³⁻, which is the major component at a pH above 9-10.

Further reduction leads to the formation of the [Fe(II)(CN)₅HNO]³⁻ complex. The spontaneous decomposition of this two-electron reduced species in the absence of light results in a two-electron oxidation to regenerate the parent nitroprusside anion, [Fe(II)(CN)₅NO]²⁻. This demonstrates that the reduced forms of pentacyano(nitroso)iron(2-) are susceptible to oxidation, returning to the more stable nitroprusside state.

Proton-Coupled Electron Transfer Mechanisms

Proton-coupled electron transfer (PCET) plays a significant role in the redox reactions of the reduced forms of pentacyano(nitroso)iron(2-). The electrochemical behavior of the [Fe(II)(CN)₅HNO]³⁻ ion exhibits a quasi-reversible oxidation wave, which corresponds to the [Fe(II)(CN)₅HNO]³⁻/[Fe(II)(CN)₅NO]³⁻,H⁺ redox couple. This indicates that the oxidation of the coordinated nitroxyl (B88944) (HNO) ligand is coupled to the transfer of a proton.

Mechanistic studies involving the oxidation of phenols by certain copper(II)-nitrite complexes have also highlighted the importance of PCET pathways. Although not directly involving the pentacyano(nitroso)iron(2-) complex, these studies provide a precedent for PCET being a key mechanism in the redox chemistry of metal-nitrosyl and related species. The oxidation of [Fe(II)(CN)₅HNO]³⁻ by hexacyanoferrate(III) is initiated by a proton-coupled electron transfer reaction at the HNO ligand, further underscoring the importance of this mechanism in the oxidation of reduced nitroprusside species.

Reactivity with Exogenous Oxidants and Reductants

The reduced form, [Fe(II)(CN)₅HNO]³⁻, displays reactivity with various external oxidizing and reducing agents. Its oxidation has been studied using hexacyanoferrate(III), methylviologen, and the nitroprusside ion itself as potential oxidants. Among these, only hexacyanoferrate(III) was capable of achieving a complete oxidation process, which ultimately yields nitroprusside as the final product.

Conversely, dithionite (B78146) has been shown to act as a reductant for [Fe(II)(CN)₅HNO]³⁻. This reaction involves a four-electron process that leads to the formation of ammonia (B1221849) (NH₃). This highlights the capacity of the coordinated nitroxyl ligand to undergo significant reduction to a more reduced nitrogen species.

Nitric Oxide Release Mechanisms and Reactivity

The release of nitric oxide from pentacyano(nitroso)iron(2-) is a key aspect of its biological activity and has been extensively studied under various conditions.

Photo-Induced Nitric Oxide Dissociation and Quantum Yields

Pentacyano(nitroso)iron(2-) is photosensitive and undergoes photolytic decomposition to release nitric oxide. The efficiency of this process, known as the quantum yield, is dependent on the wavelength of irradiation. The quantum yield for the generation of NO from sodium nitroprusside has been measured to be 0.201 ± 0.007 at 420 nm and 0.324 ± 0.01 at 320 nm. The action spectrum for NO generation closely aligns with the optical absorption spectrum of the complex.

Irradiation wavelength also influences the nature of the photoproducts. Photolysis at wavelengths greater than 480 nm leads to the selective release of nitric oxide, with the main photoproducts being the [FeIII(CN)₅(H₂O)]²⁻ ion and NO, formed through an intramolecular photo-oxidative process. However, irradiation with unfiltered UV/Vis light or at wavelengths below 480 nm results in the release of both cyanide and nitric oxide.

Table 1: Quantum Yields for Photo-Induced Nitric Oxide Dissociation from Pentacyano(nitroso)iron(2-)

Wavelength (nm) Quantum Yield (Φ)
320 0.324 ± 0.01

Thermally Induced Nitric Oxide Release Pathways

The one-electron reduction product of pentacyano(nitroso)iron(2-), which is an equilibrium mixture of [Fe(CN)₄NO]²⁻ and [Fe(CN)₅NO]³⁻, undergoes thermal decomposition to release nitric oxide. Both of these nitrosyl complexes decay through first-order processes related to the dissociation of NO. The rate constants for this decomposition are approximately 10⁻⁵ s⁻¹ in the pH range of 6-10. The decomposition process is significantly enhanced at a lower pH, with the rate increasing by two orders of magnitude at pH 4. This acceleration is attributed to protons favoring the release of cyanide from the [Fe(CN)₄NO]²⁻ ion, which in turn leads to the rapid delivery of NO.

The spontaneous decomposition of the two-electron reduced form, [Fe(II)(CN)₅HNO]³⁻, in the absence of light is a slow process with an observed rate constant of approximately 5 × 10⁻⁷ s⁻¹ at 25.0°C. This value represents an upper limit for the release of HNO.

Reaction with Biological Reducing Agents (e.g., thiols, ascorbate, NADH, NADPH)

The release of nitric oxide from pentacyano(nitroso)iron(2-) is significantly accelerated in the presence of biological reducing agents. Thiols, such as cysteine and glutathione, play a crucial role in this process. The mechanism of interaction involves an electron-transfer step, leading to the formation of a reduced nitroprusside radical and the corresponding S-nitrosothiol. The S-nitrosothiol can then act as a storage and transport form of NO.

Nicotinamide adenine (B156593) dinucleotide (NADH) and its phosphate (B84403) derivative (NADPH) are also effective in promoting NO release. Studies have shown that NADH is a particularly potent electron donor for this process, with a membrane-bound NADH oxidoreductase implicated in the reductive metabolism of nitroprusside in vascular tissue. The reaction is also facilitated by ascorbate. The interaction with these reducing agents is a key factor in the biological activity of pentacyano(nitroso)iron(2-).

Table 2: Chemical Compounds Mentioned

Compound Name Formula
Pentacyano(nitroso)iron(2-) [Fe(CN)₅NO]²⁻
Tetracyano(nitroso)iron(2-) [Fe(CN)₄NO]²⁻
Pentacyano(nitroso)iron(3-) [Fe(CN)₅NO]³⁻
Pentacyano(nitroxyl)ferrate(II) [Fe(II)(CN)₅HNO]³⁻
Hexacyanoferrate(III) [Fe(CN)₆]³⁻
Nitric Oxide NO
Ammonia NH₃
Dithionite S₂O₄²⁻
Cysteine C₃H₇NO₂S
Glutathione C₁₀H₁₇N₃O₆S
NADH C₂₁H₂₉N₇O₁₄P₂
NADPH C₂₁H₃₀N₇O₁₇P₃
Ascorbate C₆H₇O₆⁻
Methylviologen C₁₂H₁₄N₂²⁺
S-nitrosothiol RSNO

Nitric Oxide Disproportionation Reactions and Dinitrosyl Species Formation

The reaction of the reduced form of pentacyano(nitroso)iron(2-), [Fe(CN)₅(NO)]³⁻, with nitric oxide (NO) can lead to complex chemical transformations, including disproportionation and the formation of dinitrosyl species. The one-electron reduction of the stable pentacyano(nitroso)iron(2-) ion, [Fe(CN)₅NO]²⁻, generates a reactive equilibrium mixture of [Fe(CN)₅NO]³⁻ and [Fe(CN)₄NO]²⁻, with the latter predominating at a pH below 8. nih.gov

At a pH of 7, an EPR-silent intermediate, identified as the trans-[Fe(II)(CN)₄(NO)₂]²⁻ ion, has been detected. nih.govresearchgate.net This species is categorized as an {Fe(NO)₂}⁸ species. In the pH range of 6-8, this intermediate facilitates a disproportionation reaction that produces nitrous oxide (N₂O) and regenerates the initial nitroprusside ion in a 1:2 molar ratio. nih.govresearchgate.net

At lower pH values, this dinitrosyl intermediate can competitively lead to the formation of a second paramagnetic dinitrosyl species, [Fe(CN)₂(NO)₂]¹⁻. nih.gov This behavior highlights the pH-dependent nature of the reaction pathways following the reduction of pentacyano(nitroso)iron(2-) and its subsequent interaction with nitric oxide. The decomposition of these nitrosyl complexes is generally a first-order process with rate constants around 10⁻⁵ s⁻¹ between pH 6 and 10, a process linked to the dissociation of NO. nih.gov

Protonation and Acid-Base Equilibria

The one-electron reduction of [Fe(CN)₅(NO)]²⁻ yields the paramagnetic [Fe(CN)₅(NO)]³⁻ species. This reduced complex can be protonated on the nitrogen atom of the nitrosyl ligand to form a coordinated nitroxyl (HNO) complex, initially thought to be the six-coordinate [Fe(CN)₅(HNO)]²⁻. acs.orgrsc.org However, subsequent computational studies have suggested that the putative ls-{FeNO}⁸ complex, [Fe(CN)₅(NO)]⁴⁻, which would be the precursor to the protonated species, is prone to cyanide release. acs.org This dissociation would result in a five-coordinate, square-pyramidal nitroxyl complex, [Fe(CN)₄(NHO)]²⁻, complicating the speciation in solution. acs.org

The acidity of the iron(II)-bound nitroxyl ligand in [Fe(CN)₅(HNO)]³⁻ has been a subject of detailed investigation due to the instability of such complexes in aqueous solutions. nih.gov Using a multinuclear NMR approach, the pKa value for the coordinated HNO in this complex was determined to be greater than 11. nih.gov This high pKa value indicates that the proton is tightly bound, and the nitroxyl ligand is a very weak acid.

Table 1: Acidity Constant of Coordinated Nitroxyl

Compound pKa Method

Data sourced from Angewandte Chemie International Edition. nih.gov

Studies on the hydrogen exchange dynamics of the iron(II)-bound nitroxyl in [Fe(CN)₅(HNO)]³⁻ reveal that it undergoes rapid exchange with water. nih.gov This exchange process is subject to catalysis by both acids and bases. nih.gov The characterization of these hydrogen exchange dynamics provides benchmark values that are crucial for understanding the behavior of such species in different environments. For instance, when compared with data from proteins, the rate of hydrogen exchange for the Fe(II)-bound HNO is significantly reduced, by a factor of 10⁶, when it is located in the interior of globin proteins. nih.gov

Reactions with Other Small Molecules

The reduced species [Fe(CN)₅(NO)]³⁻ is known to be reactive towards molecular oxygen. This reaction is a critical aspect of the chemistry of reduced nitroprusside in biological or aerobic environments. The interaction leads to the oxidation of the iron center and the concomitant reduction of oxygen. acs.org This process can be significant as it regenerates the oxidized [Fe(CN)₅(NO)]²⁻ complex and can potentially lead to the formation of reactive oxygen species. The stability of iron(II) complexes is pH-dependent; they are more stable in acidic solutions and more easily oxidized to iron(III) in alkaline solutions in the presence of molecular oxygen. mdpi.com The reaction of Fe(II) with O₂ can produce the superoxide (B77818) anion radical (O₂•⁻). mdpi.com

"Crosstalk" Reactions with Hydrogen Sulfide (B99878) (H₂S) and Derivatives (e.g., HSNO, SNO⁻, SSNO⁻)

The interaction between pentacyano(nitroso)iron(2-), commonly known as nitroprusside ([Fe(CN)₅NO]²⁻), and hydrogen sulfide (H₂S) represents a significant area of research in bioinorganic chemistry. This reaction is not merely a simple release of nitric oxide (NO) followed by its interaction with H₂S; instead, it involves a direct reaction pathway leading to the formation of nitroxyl (HNO), a distinct and biologically active molecule. researchgate.netresearchgate.netacs.orgnih.gov This "crosstalk" is characterized by a series of complex intermediates and final products, distinguishing it from the reactions of nitroprusside with other thiols. researchgate.netnih.govresearchgate.net

A primary and rapid initial step is the formation of an adduct, identified as the pentacyano(thionitrito-N)ferrate(II) ion, [Fe(CN)₅N(O)SH]³⁻. researchgate.net This intermediate, which is essentially an iron-coordinated form of thionitrous acid (HSNO), is responsible for the initial color change observed in the reaction and exhibits a characteristic absorption maximum in the visible spectrum. researchgate.net

This initial adduct undergoes further transformation. In a subsequent step, H₂S can play a catalytic role, reducing the coordinated HSNO ligand. researchgate.net This leads to the formation of another key intermediate, the pentacyano(nitroxyl-N)ferrate(II) ion, [Fe(CN)₅(HNO)]³⁻. researchgate.netresearchgate.net This species has been identified through time-resolved UV-vis spectral analysis. researchgate.net The formation of this HNO-containing complex is a pivotal finding, as it provides a direct chemical basis for the physiological effects observed when nitroprusside and H₂S are co-administered, which are attributable to HNO rather than NO. researchgate.netacs.orgnih.gov

A defining characteristic of the reaction between nitroprusside and H₂S is the conversion of the cyanide ligands to thiocyanate (B1210189) (SCN⁻). researchgate.netacs.orgnih.gov This transformation is analogous to the enzymatic activity of rhodanese and does not typically occur in the reaction of nitroprusside with other thiols like cysteine or glutathione. researchgate.netacs.org The [Fe(CN)₅(HNO)]³⁻ intermediate is relatively stable towards H₂S itself but reacts with disulfide and polysulfides, which are generated during the reaction, to produce thiocyanate. researchgate.net This process likely facilitates the eventual release of HNO. researchgate.net

The final products of this complex reaction sequence include dinitrogen monoxide (N₂O), which is formed from the dimerization of the released HNO, and various iron-cyanide/thiocyanate complexes, such as [Fe(CN)₅₋ₓ(SCN)ₓ(H₂O)]³⁻. researchgate.net The reaction's progression and the identity of the intermediates and products are highly dependent on factors such as pH and the ratio of reactants. researchgate.net

While the direct reaction of pentacyano(nitroso)iron(2-) with pre-formed thionitrite (SNO⁻) or perthionitrite (SSNO⁻) is less characterized in the literature, the formation and reactivity of the bound [Fe(CN)₅N(O)SH]³⁻ intermediate provides a clear example of crosstalk involving an HSNO moiety. The broader chemistry of SNO⁻ and SSNO⁻ is recognized as crucial in the interplay between NO and H₂S signaling pathways, though their specific interactions with the pentacyano(nitroso)iron(2-) complex remain a subject for further detailed investigation.

Detailed Research Findings

The reaction between pentacyano(nitroso)iron(2-) and H₂S has been monitored using various spectroscopic techniques, providing insight into the intermediates and the reaction timeline.

Reaction Intermediates and Products:

Species NameChemical FormulaSpectroscopic Signature (λₘₐₓ)Role in Reaction
Pentacyano(thionitrito-N)ferrate(II)[Fe(CN)₅N(O)SH]³⁻535 nmInitial adduct
Pentacyano(nitroxyl-N)ferrate(II)[Fe(CN)₅(HNO)]³⁻440 nmKey intermediate, HNO carrier
Transient SpeciesNot fully characterized~720 nmIntermediate in the second reaction step
Final Iron Complex[Fe(CN)₅₋ₓ(SCN)ₓ(H₂O)]³⁻~575 nmFinal product
Dinitrogen MonoxideN₂ODetected by GC-MS and ¹⁴N NMRFinal product from HNO dimerization
ThiocyanateSCN⁻Detected by IR spectroscopy (ν ≈ 2091 cm⁻¹)Final product, result of CN⁻ conversion

Data sourced from Filipović et al. (2013). researchgate.netacs.org

Reaction Sequence and Observations:

The reaction can be summarized in the following steps, based on time-resolved UV-vis spectroscopy: researchgate.net

StepDescriptionSpectroscopic Changes
Step 1 Rapid formation of the initial adduct, [Fe(CN)₅N(O)SH]³⁻.Formation of the 535 nm absorption band. This step is often too fast to be observed with conventional stopped-flow techniques.
Step 2 Conversion of the initial adduct.Decrease and shift of the 535 nm peak, with the appearance of a transient absorption at ~720 nm. Formation of the 440 nm band associated with [Fe(CN)₅(HNO)]³⁻ occurs.
Step 3 Formation of the final product mixture.Decrease in the 720 nm absorption and a buildup and shift towards the final 575 nm species.

This table is a summary of findings from mechanistic studies. researchgate.net

Computational and Theoretical Chemical Investigations of Pentacyano Nitroso Iron 2

The pentacyano(nitroso)iron(2-) anion, commonly known as nitroprusside, has been the subject of extensive computational and theoretical studies to unravel its complex electronic structure, reactivity, and dynamic behavior. These investigations employ a range of sophisticated methods to provide insights that complement experimental findings.

Applications in Advanced Chemical Research

Utilization as a Reagent in Analytical Chemistry

The distinct chemical reactions of pentacyano(nitroso)iron(2-) that result in the formation of intensely colored products have established it as a valuable reagent for the detection and quantification of a variety of chemical species.

Pentacyano(nitroso)iron(2-) is widely employed in qualitative and quantitative analysis for several key functional groups and compounds. The reaction typically involves a nucleophilic attack on the nitrogen atom of the coordinated nitrosyl ligand, leading to a new complex with characteristic spectroscopic properties.

Thiols and Sulfides: The most well-known analytical application is the detection of sulfide (B99878) ions (S²⁻) and thiols (mercaptans). In the presence of sulfide ions, it forms a transient, intensely purple-colored complex, sodium thionitroprusside, [Fe(CN)₅(NOS)]⁴⁻. wikipedia.orgvedantu.com This reaction forms the basis of a highly sensitive spot test for sulfides, including in the qualitative analysis of organic compounds after sodium fusion (Lassaigne's test). vedantu.com Similarly, it reacts with organic thiols (R-SH) under alkaline conditions to produce unstable colored intermediates, which can be used for their detection. wikipedia.orgresearchgate.net

Methyl Ketones: In alkaline media, the anion gives a bright red coloration with compounds containing a methyl ketone (CH₃C(=O)-) group. This reaction, known as Rothera's test, is a classic qualitative test used in urinalysis to detect ketone bodies. wikipedia.org

Dimethyl Sulfide (DMS): A specific colorimetric method for the quantification of dimethyl sulfide has been developed. Under alkaline conditions, DMS reacts with pentacyano(nitroso)iron(2-) to form a complex that, upon acidification, turns pink and exhibits an absorption maximum at 520 nm, allowing for its spectrophotometric measurement in various media, including beer and water. agraria.com.br

The following table summarizes the key analytical reactions.

AnalyteReagent ConditionsObservation/ProductApplication
Sulfide Ion (S²⁻)Aqueous solutionIntense purple/violet color ([Fe(CN)₅(NOS)]⁴⁻)Qualitative detection of sulfides vedantu.comyoutube.com
Thiols (R-SH)Alkaline solutionUnstable red/pink intermediatesQualitative detection of thiols wikipedia.orgresearchgate.net
Methyl KetonesAlkaline solution (e.g., with ammonia)Bright red colorationRothera's test for ketone bodies wikipedia.org
Dimethyl SulfideAlkaline, then acidicPink complex (λmax = 520 nm)Quantitative analysis in food/water agraria.com.br

The formation of stable and intensely colored products has facilitated the development of new and robust spectrophotometric methods for quantitative analysis. These methods leverage the high molar absorptivity of the resulting complexes to achieve low detection limits.

A notable example is the method for quantifying 6-mercaptopurine, a thiol-containing pharmaceutical compound. Its reaction with pentacyano(nitroso)iron(2-) yields a colored product with an absorption maximum (λmax) at 650 nm, enabling its determination in drug formulations. researchgate.net Another method was developed for the determination of the complex itself by coupling it with diazotized p-nitroaniline in a basic medium. scispace.com This reaction forms a stable, water-soluble yellow product whose absorbance can be measured at different wavelengths depending on the concentration range, allowing for a wide dynamic range of quantification. scispace.com

The table below details parameters for selected spectrophotometric methods involving the pentacyano(nitroso)iron(2-) ion.

AnalyteMethodλmax (nm)Linear Range (ppm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Dimethyl SulfideComplexation520Not specifiedNot specified
6-MercaptopurineComplexation650Not specifiedNot specified
Sodium NitroprussideCoupling with Diazotized p-Nitroaniline2781 - 121.9991 × 10⁴
Sodium NitroprussideCoupling with Diazotized p-Nitroaniline39612 - 2001.7082 × 10³

Role in Catalytic Processes

The reactivity of the iron-nitrosyl center allows this complex to participate in and catalyze specific chemical transformations, particularly those involving redox processes and nucleophilic additions.

The pentacyano(nitroso)iron(2-) complex can act as a catalyst, particularly in the reduction of nitrogen-containing species. A key example is its role in the catalytic reduction of nitrite (B80452). In reactions with nucleophiles like hydrazine (B178648) (N₂H₄), the iron complex facilitates the conversion of hydrazine to dinitrogen monoxide (N₂O) and ammonia (B1221849). nih.gov

The proposed mechanism involves several key steps:

Nucleophilic Attack: Hydrazine attacks the electrophilic nitrogen atom of the nitrosyl ligand, forming a reversible adduct.

Decomposition: This intermediate adduct decomposes, often facilitated by hydroxide (B78521) ions, to yield the final products.

Catalyst Regeneration: A crucial product of this reaction is the aquapentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻. This species can then react with nitrite in the solution, regenerating the pentacyano(nitroso)iron(2-) complex and allowing the cycle to continue. nih.gov

This catalytic cycle is of significant interest as it provides a model for the function of biological nitrite and nitric oxide reductase enzymes. nih.gov Furthermore, the complex can undergo photocatalytic reactions in the presence of semiconductor materials like titanium dioxide, where light irradiation initiates ligand substitution and subsequent redox processes. kfnl.gov.sa

While not a broad-spectrum catalyst in organic synthesis, pentacyano(nitroso)iron(2-) facilitates specific transformations. Its reaction with arylhydrazines in an organic solvent like dimethylformamide (DMF) leads to dehydrazination, producing a mixture of products including corresponding benzene (B151609) derivatives, arylazides, anilines, and azo compounds. researchgate.net It also reacts with various amines, where the nitrosyl group can be transferred to form N-nitrosamines, a reaction of interest in the study of nitrosation chemistry. acs.org

Probing Ligand Binding Properties in Coordination Systems

Pentacyano(nitroso)iron(2-) serves as an important model compound for investigating the fundamental principles of ligand binding, substitution kinetics, and structural dynamics in coordination chemistry.

The kinetics of ligand substitution reactions involving this complex have been extensively studied. Photochemical methods can be used to induce ligand exchange, for instance, replacing a cyanide ligand with thiourea (B124793) or a sulphate ion. tsijournals.comniscpr.res.in Studies have shown that the cyanide ligand positioned trans to the nitrosyl group is preferentially exchanged, providing insight into the electronic influence of the NO ligand on the complex's reactivity. tsijournals.comniscpr.res.in The kinetics of the dissociation of the NO ligand from the one-electron reduced species, [Fe(CN)₅NO]³⁻, have been measured, revealing a dissociative mechanism with a high activation enthalpy, which suggests a strong Fe-NO bond. nih.gov

The complex is also a classic model for studying photoinduced linkage isomerism. Upon excitation with light, the nitrosyl ligand can rearrange from the stable, linear Fe-N-O ground state to long-lived metastable states, including a side-on configuration and an isonitrosyl (Fe-O-N) form. nih.gov Time-resolved spectroscopic studies of this process have shown the complete isomerization occurs on an ultrafast timescale of less than 240 femtoseconds, providing a powerful system for probing the dynamics of molecular rearrangements. nih.gov

Furthermore, the complex has been used as a spectroscopic probe to study interactions with macromolecules. For example, fluorescence spectroscopy has been employed to investigate its binding to human serum albumin (HSA). Through fluorescence quenching experiments, the binding constant (Kb) for the SNP-HSA interaction was determined to be 2.3 × 10³ M⁻¹, with a calculated binding stoichiometry of approximately one molecule of the complex per protein molecule. vibgyorpublishers.org

Explorations in Materials Science and Functional Complex Design

The pentacyano(nitroso)iron(2-) ion is a foundational component in the rational design of functional materials, where its distinct electronic and structural characteristics are exploited to create solids with tunable physical properties. mdpi.com Researchers are exploring its potential in a variety of applications, including spintronic and photo-optical devices, sensors, and smart materials. mdpi.com The ability to form robust three-dimensional network structures, similar to Prussian blue analogs, makes it an excellent candidate for building complex, functional materials. acs.org

A significant area of research is the development of molecular magnets. acs.org A notable example is nickel nitroprusside (Ni[Fe(CN)₅NO]·5.3H₂O), which was designed as a switchable molecular spin device. acs.org In this material, a photoinduced metal-to-ligand charge transfer (MLCT) from the iron(II) center to the nitrosyl ligand can be used to control the magnetic coupling between the nickel(II) ions. acs.org This light-induced transition alters the electronic structure, creating new spins on the iron and nitrosyl groups, which in turn orders the spins on the neighboring nickel ions, forming magnetic clusters. acs.org This strategy presents a novel approach to fabricating optically controlled molecular magnets. acs.org

Furthermore, the anion is used to construct hybrid inorganic-organic solids with unique functionalities. For instance, combining the nitroprusside ion with a polar organic cation like dimethylammonium resulted in a light-tunable ferroelectric material. mdpi.com The photo-induced electronic transitions within the nitroprusside unit can modify the physical and functional properties of the entire solid, opening pathways for materials with tunable magnetic, electrical, and optical characteristics. mdpi.com These coordination polymers are also being investigated for potential applications in small molecule separation and storage, battery materials, and photocatalysis. mdpi.com

Functional Material TypeKey Component(s)Controlling StimulusPotential ApplicationReference
Molecular MagnetsNickel Nitroprusside (Ni[Fe(CN)₅NO])Light (Photoinduced MLCT)Optically actuated magnetic storage/switches acs.org
Hybrid FerroelectricsNitroprusside with organic cations (e.g., dimethylammonium)LightPhoto-optical devices, smart materials mdpi.com
Coordination PolymersTransition metal ions with nitroprussideLight, TemperatureSensors, actuators, information storage, catalysis mdpi.com

Design of New Coordination Compounds with Tunable Reactivity

The pentacyano(nitroso)iron(2-) complex is a highly valuable precursor for synthesizing new coordination compounds with tailored reactivity. Its structure, featuring five cyanide ligands and one nitrosyl ligand, offers multiple avenues for modification and assembly into more complex architectures. cymitquimica.comtsijournals.com

One primary strategy involves using the cyanide ligands as bridges to link multiple metal centers, creating polynuclear coordination compounds. rsc.org For example, reactions between sodium nitroprusside and paramagnetic manganese(II) complexes have yielded a variety of cyano-bridged polynuclear structures. rsc.org These new materials combine the photochromic properties of the nitroprusside unit with the magnetic properties of the manganese centers, leading to multifunctional molecular materials. rsc.org The resulting structures can range from discrete dimeric or trimeric molecules to extended one-, two-, or three-dimensional coordination polymers. rsc.orgresearchgate.net

The reactivity of the complex can also be tuned through photochemical means. The iron-nitrosyl bond is photosensitive, and irradiation with light can induce the release of the nitric oxide (NO) ligand or the exchange of other ligands. tsijournals.comnih.gov This photochemical ligand exchange provides a route to synthesize new complexes that may not be accessible through conventional thermal reactions. For instance, the cyanide ligand trans to the nitrosyl group can be preferentially exchanged under photochemical conditions. tsijournals.com

Furthermore, the reactivity of the coordinated nitrosyl group itself can be tuned. The nitrosyl ligand in pentacyano(nitroso)iron(2-) is formally described as a nitrosonium ion (NO⁺). nih.gov However, it can be redox-interconverted to the corresponding one-electron (NO) and two-electron (NO⁻/HNO) reduced species. nih.gov This ability to exist in three different redox states allows for a wide range of chemical transformations and enables the design of complexes with finely controlled reactivity towards various substrates. The more electron-rich [Fe(CN)₅(NO)]³⁻, for example, is labile towards the release of a trans-cyanide, forming the [Fe(CN)₄(NO)]²⁻ ion, demonstrating how redox changes can trigger structural and reactivity modifications. nih.gov

Design StrategyDescriptionResulting Compound TypeTunable Property/ReactivityReference
Cyano-Bridged AssemblyUsing cyanide ligands to link to other metal centers (e.g., Mn(II)).Polynuclear coordination compounds/polymersMagnetic and photochromic properties rsc.org
Photochemical Ligand ExchangeIrradiation with light to substitute the nitrosyl or cyanide ligands.Novel substituted pentacyanoferrate(II) complexesAltered spectroscopic and reactive properties tsijournals.com
Redox-Tuning of Nitrosyl LigandInterconversion between NO⁺, NO, and NO⁻/HNO bound forms.Redox-active iron-nitrosyl complexesControlled release of NO species, altered electrophilicity/nucleophilicity nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing pentacyano(nitroso)iron(2−) and ensuring purity?

  • Methodology : The compound is typically synthesized via ligand substitution reactions using sodium nitroprusside (Na₂[Fe(CN)₅NO]) as a precursor. Key steps include controlled pH adjustments (~6–8) and inert atmosphere conditions to prevent oxidation. Purification challenges arise due to its high polarity and iron-chelating properties; techniques like ion-exchange chromatography or recrystallization in aqueous ethanol are recommended . Purity can be confirmed via elemental analysis and UV-vis spectroscopy, with characteristic absorption bands at ~395 nm and ~520 nm .

Q. How can spectroscopic techniques characterize the structure and stability of pentacyano(nitroso)iron(2−)?

  • Methodology : Use IR spectroscopy to identify the NO stretching vibration (ν(NO) ~1940 cm⁻¹) and CN ligand bands (~2100 cm⁻¹). X-ray crystallography provides precise bond-length data for Fe–N(O) (~1.65 Å) and Fe–C(N) (~1.95 Å). Stability studies should employ cyclic voltammetry to assess redox behavior (e.g., E₁/₂ ~0.5 V vs. SCE) and monitor decomposition products like CN⁻ and NO via ion-selective electrodes .

Q. What factors influence the solubility of pentacyano(nitroso)iron(2−) in different solvents?

  • Methodology : Solubility is highest in polar solvents (e.g., water ≥51.6 mg/mL, DMSO ≥11.2 mg/mL) due to its ionic nature. Ethanol is unsuitable due to poor solubility. Solvent effects on reactivity can be studied using UV-vis spectroscopy to track ligand substitution kinetics under varying dielectric constants .

Advanced Research Questions

Q. How does pentacyano(nitroso)iron(2−) participate in nitric oxide (NO) release mechanisms in biological systems?

  • Methodology : Monitor NO release using chemiluminescence or fluorescence probes (e.g., DAF-FM). Compare its NO donation efficiency to other nitroso compounds (e.g., DNICs) under physiological pH and redox conditions. Note that nitroso-thiol interactions may alter NO bioavailability, requiring LC-MS/MS to quantify intermediates like S-nitrosocysteine .

Q. What experimental strategies resolve contradictions in reported catalytic roles of nitroso intermediates in enzymatic reactions?

  • Methodology : Use in vitro reconstitution assays (e.g., with AurF enzyme) and isotopic labeling (¹⁸O₂) to track oxygen transfer pathways. HPLC or EPR can detect transient nitroso species, which are often missed in vivo due to rapid conversion to nitro products. Compare results across aerobic vs. anaerobic conditions to clarify redox dependencies .

Q. How can pentacyano(nitroso)iron(2−) be integrated into redox-active materials for electrocatalytic applications?

  • Methodology : Immobilize the complex on conductive substrates (e.g., carbon nanotubes) and evaluate electrocatalytic activity for O₂ reduction or H₂ evolution using rotating disk electrode (RDE) measurements. Stability under operational conditions can be assessed via chronoamperometry and post-reaction XPS analysis to detect ligand degradation .

Experimental Design & Data Analysis

Q. How to design experiments to assess the genotoxic potential of nitroso derivatives in colorectal tissue?

  • Methodology : Expose murine models to dietary heme iron (a nitroso compound precursor) and quantify fecal ATNC (apparent total nitroso compounds) via Griess assay. Validate genotoxicity via γH2AX immunofluorescence (DNA damage marker) and TUNEL staining (apoptosis). Cross-reference with Western blot data for p53 activation .

Q. What statistical approaches address variability in nitroso compound quantification across biological replicates?

  • Methodology : Use mixed-effects models to account for batch variations in LC-MS/MS or HPLC data. Normalize to internal standards (e.g., isotopically labeled DNICs) and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report coefficients of variation (CV) to highlight measurement precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.